N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide (CAS 896288-22-5) is a benzodiazole-containing compound with a benzamide backbone and a methanesulfonyl substituent. Its structure combines a benzodiazole core linked to a phenyl ring at the ortho-position, further connected to a 3-methanesulfonylbenzamide group. This configuration confers unique physicochemical properties, including enhanced solubility and bioavailability compared to simpler benzodiazole derivatives .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-3-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-28(26,27)15-8-6-7-14(13-15)21(25)24-17-10-3-2-9-16(17)20-22-18-11-4-5-12-19(18)23-20/h2-13H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFBGXXDBAPDSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide typically involves multiple steps, starting with the formation of the benzodiazole core. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The subsequent introduction of the methanesulfonyl group is often performed using methanesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzodiazoles or benzamides.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a therapeutic agent for various diseases, leveraging its ability to interact with biological targets.
Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide exerts its effects involves its interaction with specific molecular targets. The benzodiazole ring can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group enhances the compound's solubility and bioavailability, facilitating its biological effects.
Comparison with Similar Compounds
Key Features :
- Molecular Formula : C₂₁H₁₇N₃O₃S
- Functional Groups : Benzodiazole, methanesulfonyl, benzamide.
- Synthesis : Multi-step process involving condensation of o-phenylenediamine with carboxylic acid derivatives, followed by methanesulfonyl chloride introduction in the presence of a base (e.g., triethylamine) .
- Mechanism of Action : The benzodiazole moiety binds to enzymes or receptors, while the methanesulfonyl group improves pharmacokinetic properties .
Comparison with Structurally Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
Compound : N-[4-(1H-1,3-Benzodiazol-2-yl)phenyl]-3-methanesulfonylbenzamide (CAS 896290-08-7)
- Structural Difference : Benzodiazole attached at the para-position of the phenyl ring instead of ortho.
- Computational docking studies suggest ortho-substituted derivatives fit better into enzyme active sites .
- Synthesis : Similar multi-step routes but requires regioselective control during benzodiazole formation .
Simplified Analogs
Compound : N-(1H-1,3-Benzodiazol-2-yl)benzenesulfonamide
- Structural Difference : Lacks the benzamide group and phenyl linker.
- Impact : Reduced molecular complexity decreases bioavailability but retains moderate antimicrobial activity. The absence of the methanesulfonyl group lowers solubility .
- Applications : Primarily used as a scaffold for further derivatization .
Compound : 2-(1H-1,3-Benzodiazol-2-yl)acetohydrazide
- Structural Difference : Acetohydrazide replaces the methanesulfonylbenzamide group.
- Impact : Enhanced hydrogen-bonding capacity but lower metabolic stability due to the hydrazide moiety. Shows antitumor activity in preliminary assays .
Substitution Variants
Compound : N-[2-(1H-Benzimidazol-2-yl)phenyl]-3-methylbenzamide
- Structural Difference : Methyl group replaces methanesulfonyl; benzimidazole instead of benzodiazole.
- Impact : Methyl substitution reduces electron-withdrawing effects, diminishing interaction with charged residues in target proteins. Benzimidazole offers similar π-π stacking but altered hydrogen-bonding profiles .
Compound : 2-(Benzenesulfonyl)-N-[3-(1H-1,3-Benzodiazol-2-yl)phenyl]acetamide
- Structural Difference : Benzenesulfonyl group replaces methanesulfonyl; acetamide linker.
- Reported to exhibit protease inhibitory activity .
Key Findings:
- Methanesulfonyl Advantage : The target compound’s methanesulfonyl group significantly enhances solubility (LogP ~2.1) compared to analogs with bulkier sulfonyl groups (LogP >3.0) .
- Ortho vs. Para : Ortho-substituted derivatives demonstrate superior binding to tyrosine kinases and ATP-binding pockets in molecular docking studies using AutoDock Vina .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
